

Molecular formula and structure of Bentazon

C₁₀H₁₂N₂O₃S

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Compound of Interest

Compound Name: Bentazon

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An In-Depth Technical Guide to the Molecular and Structural Properties of **Bentazon**
(C₁₀H₁₂N₂O₃S)

Abstract

Bentazon is a selective, post-emergence herbicide belonging to the benzothiadiazole class of chemicals, widely utilized for the control of broadleaf weeds and sedges in a variety of agricultural crops.^[1] Its efficacy is rooted in its specific molecular structure, which facilitates the inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site.^[2] This technical guide provides a comprehensive examination of **Bentazon**, focusing on its core molecular formula (C₁₀H₁₂N₂O₃S) and the intricate details of its chemical structure. It is intended for researchers, chemists, and professionals in drug and herbicide development, offering in-depth insights into its physicochemical properties, synthesis pathways, mechanism of action, and analytical methodologies.

Chemical Identity and Physicochemical Profile

A precise understanding of a molecule's identity and physical characteristics is fundamental for any research or development application. These properties govern its solubility, stability, environmental fate, and biological interactions.

1.1. Nomenclature and Identifiers **Bentazon** is identified by several names and registry numbers across chemical databases and regulatory bodies.^{[3][4]}

Identifier	Value	Source
IUPAC Name	3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide	[5]
CAS Name	3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide	[6]
CAS Number	25057-89-0	[3] [7]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₃ S	[3] [8]
Molecular Weight	240.28 g/mol	[3] [7]
Synonyms	Bentazone, Basagran, Bendioxide, Leader	[3] [4] [7]

1.2. Physicochemical Properties The physicochemical properties of **Bentazon** dictate its behavior in both laboratory and environmental settings. It exists as a colorless to white crystalline powder.[\[3\]](#)[\[9\]](#) Its solubility is a critical factor for formulation and environmental mobility. While sparingly soluble in water, its sodium salt is highly soluble, which is often utilized in commercial formulations.[\[3\]](#)[\[10\]](#)

Property	Value	Conditions	Source
Melting Point	137-139 °C	-	[6] [9]
Water Solubility	500 - 570 mg/L	20 °C, pH 7	[3] [9]
pKa	3.3	24 °C	[6]
Log P (octanol/water)	-0.456	22 °C, pH 7	[6]
Vapor Pressure	<0.46 mPa	20 °C	[9]
Appearance	Colorless-to-white crystalline powder	-	[3] [5]

Molecular Structure and Crystallography

The biological activity of **Bentazon** is intrinsically linked to its three-dimensional structure. The molecule features a benzothiadiazine core, which is a bicyclic system containing a benzene ring fused to a thiadiazine ring.[\[3\]](#)

Caption: 2D chemical structure of **Bentazon**.

The key structural features include:

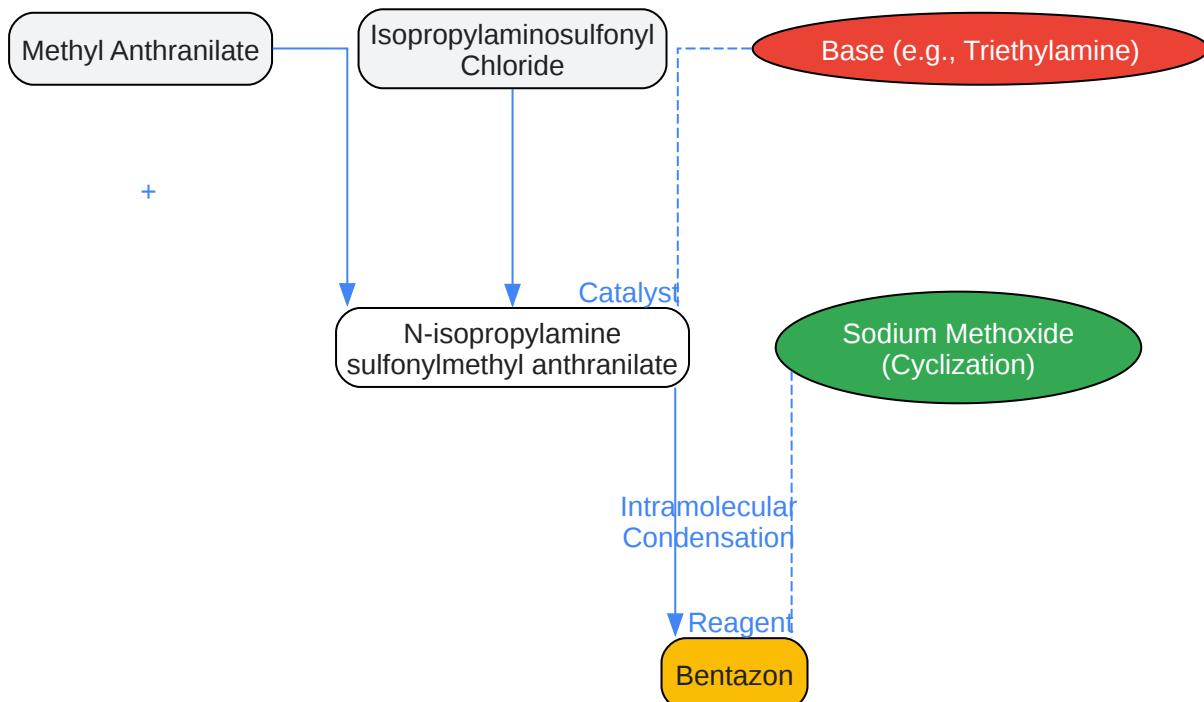
- A benzothiadiazinone dioxide heterocyclic system.
- An isopropyl group attached to one of the nitrogen atoms (at position 3), which is crucial for its specific binding affinity.[\[3\]](#)
- A sulfone group (SO_2) and a carbonyl group (C=O) within the heterocyclic ring.

Crystallographic studies have provided precise data on the solid-state conformation of **Bentazon**. X-ray diffraction analysis has revealed at least two polymorphic forms, with detailed bond lengths and angles available in resources like the Crystallography Open Database.[\[3\]](#)[\[11\]](#) For one crystalline form, the space group is P-1 with cell dimensions of $a = 6.9435 \text{ \AA}$, $b = 7.5192 \text{ \AA}$, and $c = 11.5084 \text{ \AA}$.[\[3\]](#) The existence of polymorphs is a critical consideration in formulation development, as different crystalline forms can exhibit varying solubility and stability.[\[11\]](#)[\[12\]](#)

Synthesis Pathways

The commercial production of **Bentazon** is achieved through multi-step chemical synthesis. The choice of pathway often depends on raw material availability, cost, and environmental considerations. Two primary routes are prevalent in industrial synthesis.[\[13\]](#)

3.1. The Methyl Anthranilate Route This is a widely adopted method due to its mature technology and readily available precursors.[\[13\]](#)[\[14\]](#) The process involves the reaction of methyl anthranilate with an isopropylaminosulfonyl chloride intermediate, followed by cyclization.



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